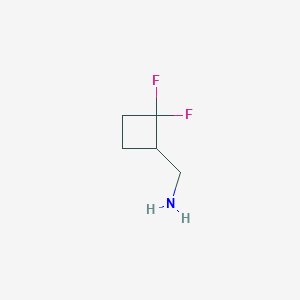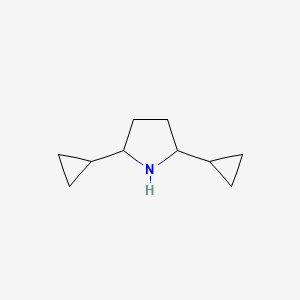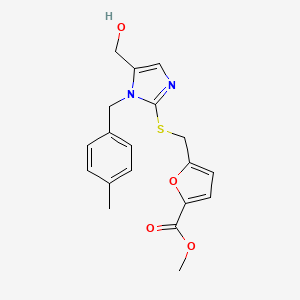
methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound that exhibits intriguing chemical properties and potential applications in various fields of science. Its structural features include the fusion of an imidazole ring with a furan ring, connected through a thioether linkage and further modified with hydroxymethyl and methylbenzyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole core, followed by introduction of the furan ring via a thioether linkage. The hydroxymethyl and methylbenzyl groups are then strategically incorporated using selective functionalization techniques. Reaction conditions often employ mild to moderate temperatures, with the use of catalysts to ensure efficient progression of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage scalable synthesis methods, potentially involving continuous flow chemistry to enhance yield and efficiency. Large-scale reactions would utilize automated systems to precisely control temperature, pressure, and reagent addition, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group under mild oxidizing conditions.
Reduction: : The compound can be reduced to form a range of derivatives, depending on the reducing agent used.
Substitution: : The furan and imidazole rings provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Various halogenating agents or nucleophiles can be used to achieve substitution reactions under controlled conditions.
Major Products Formed
The major products from these reactions often retain the core imidazole and furan structures, with variations in the side chains and functional groups, leading to a diverse range of derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.
Biology
Its biological applications include acting as a precursor for compounds with potential therapeutic effects, particularly in areas related to antimicrobial and anti-inflammatory research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential roles in drug development, particularly for diseases where imidazole and furan derivatives have shown efficacy.
Industry
In industrial applications, this compound can be utilized in the production of materials with specific properties, such as advanced polymers or specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of the imidazole ring allows for strong binding interactions, while the furan ring contributes to the compound's overall stability and reactivity. The thioether linkage further modulates the compound's electronic properties, enhancing its ability to participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(benzylthio)methyl)furan-2-carboxylate
5-(hydroxymethyl)-1-(benzyl)-1H-imidazol-2-ylthio)-2-carboxylate
Uniqueness
Compared to these similar compounds, methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of functional groups and the specific positions of these groups on the core structure. This specific arrangement imparts distinctive properties, making it valuable for targeted research and applications.
This should give you a comprehensive look at this compound and its myriad potential.
Propiedades
IUPAC Name |
methyl 5-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-3-5-14(6-4-13)10-21-15(11-22)9-20-19(21)26-12-16-7-8-17(25-16)18(23)24-2/h3-9,22H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPXGSMQHDIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(O3)C(=O)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
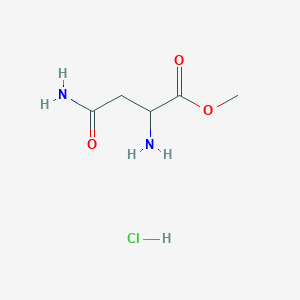
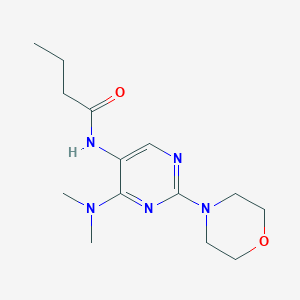
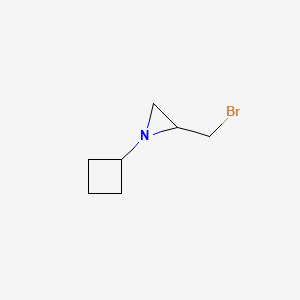
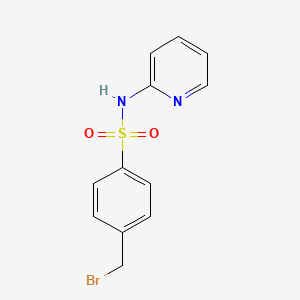
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
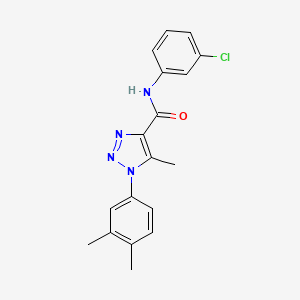
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
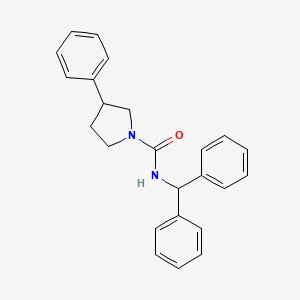
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
